molecular formula C19H13FO2 B12808713 4-Fluoro-3-methyl-3-(2-naphthyl)-2-benzofuran-1(3H)-one CAS No. 1997-06-4

4-Fluoro-3-methyl-3-(2-naphthyl)-2-benzofuran-1(3H)-one

Cat. No.: B12808713
CAS No.: 1997-06-4
M. Wt: 292.3 g/mol
InChI Key: CUVFBOVDPQZZEI-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-3-(2-naphthyl)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-3-(2-naphthyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro and Methyl Groups: These groups can be introduced through selective halogenation and alkylation reactions.

    Attachment of the Naphthyl Group: This step might involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of hydroxy or amino derivatives.

    Substitution: The fluoro group may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-3-(2-naphthyl)-2-benzofuran-1(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved would be specific to the target and the type of activity exhibited by the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its diverse biological activities.

    2-Naphthyl Benzofurans: Compounds with similar structural features, often studied for their medicinal properties.

    Fluoro-substituted Benzofurans: Compounds with similar substitution patterns, which may exhibit unique chemical and biological properties.

Uniqueness

4-Fluoro-3-methyl-3-(2-naphthyl)-2-benzofuran-1(3H)-one is unique due to the specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other benzofurans.

Properties

CAS No.

1997-06-4

Molecular Formula

C19H13FO2

Molecular Weight

292.3 g/mol

IUPAC Name

4-fluoro-3-methyl-3-naphthalen-2-yl-2-benzofuran-1-one

InChI

InChI=1S/C19H13FO2/c1-19(14-10-9-12-5-2-3-6-13(12)11-14)17-15(18(21)22-19)7-4-8-16(17)20/h2-11H,1H3

InChI Key

CUVFBOVDPQZZEI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC=C2F)C(=O)O1)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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